molecular formula C22H19BrN2O5S B2972186 4-(4-bromobenzyl)-2-(3,4-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 893790-78-8

4-(4-bromobenzyl)-2-(3,4-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2972186
CAS RN: 893790-78-8
M. Wt: 503.37
InChI Key: AMJPCIBUBIGICN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-bromobenzyl)-2-(3,4-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C22H19BrN2O5S and its molecular weight is 503.37. The purity is usually 95%.
BenchChem offers high-quality 4-(4-bromobenzyl)-2-(3,4-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-bromobenzyl)-2-(3,4-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Modifications

The compound 4-(4-bromobenzyl)-2-(3,4-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide, and its related derivatives, have been extensively studied in the context of chemical synthesis. For instance, Knollmüller (1971) explored the formation of benzothiadiazine dioxides by treating 2-aminobenzyl amine with sulfamide, leading to various derivatives through reactions with alkyl halides and other agents (Knollmüller, 1971). Similarly, Grunder-Klotz and Ehrhardt (1991) used the 3,4-dimethoxybenzyl group for N-protection of thiazetidine dioxides, which could be removed using specific reagents (Grunder-Klotz & Ehrhardt, 1991).

Photophysical Properties and Applications

Pişkin, Canpolat, and Öztürk (2020) investigated new zinc phthalocyanine derivatives substituted with benzothiadiazole groups for their photophysical properties. These compounds, including those with 3,4-dimethoxyphenyl moieties, showed promising applications in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition Studies

Balaydın et al. (2012) synthesized derivatives of bromophenols, including those structurally related to the compound , and studied their inhibition of the enzyme carbonic anhydrase. These compounds demonstrated potential as leads for novel carbonic anhydrase inhibitors, with applications in treating conditions like glaucoma and epilepsy (Balaydın et al., 2012).

Catalytic Applications

In the field of catalysis, Goodman and Detty (2004) explored the use of selenoxides, including aryl benzyl selenoxides related to the compound of interest, as catalysts in the bromination of organic substrates. Their effectiveness in facilitating bromination reactions in aqueous media highlights the versatility of such compounds in organic synthesis (Goodman & Detty, 2004).

properties

IUPAC Name

4-[(4-bromophenyl)methyl]-2-(3,4-dimethoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O5S/c1-29-19-12-11-17(13-20(19)30-2)25-22(26)24(14-15-7-9-16(23)10-8-15)18-5-3-4-6-21(18)31(25,27)28/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJPCIBUBIGICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromobenzyl)-2-(3,4-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.